2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
CAS No.: 186033-14-7
Cat. No.: VC0006070
Molecular Formula: C12H10FN3
Molecular Weight: 215.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 186033-14-7 |
---|---|
Molecular Formula | C12H10FN3 |
Molecular Weight | 215.23 g/mol |
IUPAC Name | 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile |
Standard InChI | InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 |
Standard InChI Key | KVDWOQGDMAEJLM-UHFFFAOYSA-N |
SMILES | CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F |
Canonical SMILES | CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrole ring substituted with:
-
Amino group (-NH₂) at position 2
-
2-Fluorophenyl group at position 5
-
Methyl group (-CH₃) at position 4
-
Nitrile group (-C≡N) at position 3
This arrangement confers both aromatic and electron-withdrawing characteristics, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀FN₃ | |
Molecular Weight | 215.23 g/mol | |
IUPAC Name | 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
Canonical SMILES | CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F |
Synthesis and Manufacturing
General Synthetic Approaches
While explicit protocols for this compound are scarce, pyrrole derivatives are typically synthesized via:
-
Paal-Knorr Pyrrole Synthesis: Cyclization of 1,4-diketones with ammonia or amines.
-
Barton-Zard Reaction: Nitroalkene intermediates coupled with isocyanides .
Source 4 notes that multi-step reactions starting from simpler precursors like 2-fluoro-α-bromoacetophenone and malononitrile derivatives are plausible. For example, a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is synthesized via catalytic hydrogenation using Raney nickel .
Table 2: Hypothetical Synthesis Pathway
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | Glacial acetic acid, Pd/C |
2 | Nitrile Introduction | CuCN, K₂CO₃, DMF |
3 | Methylation | CH₃I, K₂CO₃, acetone |
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to nitrile and amino groups.
-
LogP: Estimated ~2.1 (predicted via PubChem analogs), indicating moderate lipophilicity .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to nitrile group .
Activity | Mechanism | Analog Reference |
---|---|---|
Antimicrobial | Membrane disruption | |
Neuroprotective | NMDA receptor modulation | |
Antiparasitic | Leishmanial protease inhibition |
Applications in Drug Discovery
Lead Optimization
The compound’s nitrile group serves as:
-
Hydrogen Bond Acceptor: Enhances target binding (e.g., kinase inhibitors).
-
Metabolic Stability: Reduces oxidative degradation compared to ester groups .
Future Research Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume